![molecular formula C26H22F3N3O4 B10836902 2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “US9216972, 94” is a synthetic chemical compound known for its significant biological activity. It is a ligand that interacts with specific receptors in the human body, particularly the sphingosine 1-phosphate receptor. This interaction plays a crucial role in various physiological processes, including cell proliferation and apoptosis suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “US9216972, 94” involves multiple steps, starting from basic organic compoundsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of “US9216972, 94” is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. Crystallization techniques are employed to purify the final product, ensuring it meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
“US9216972, 94” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
“US9216972, 94” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases like multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by binding to the sphingosine 1-phosphate receptor. This binding activates specific signaling pathways that regulate cell proliferation, migration, and survival. The molecular targets include various proteins and enzymes involved in these pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BDBM197666: Another ligand for the sphingosine 1-phosphate receptor with similar biological activity.
BDBM197653: A compound with comparable receptor binding affinity and physiological effects
Uniqueness
“US9216972, 94” stands out due to its high binding affinity and specificity for the sphingosine 1-phosphate receptor. This makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Eigenschaften
Molekularformel |
C26H22F3N3O4 |
---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-amino-2-methyl-4-[3-[5-phenyl-4-(trifluoromethyl)-1,2-oxazol-3-yl]-4,5-dihydrobenzo[g][2,1]benzoxazol-7-yl]butanoic acid |
InChI |
InChI=1S/C26H22F3N3O4/c1-25(30,24(33)34)12-11-14-7-9-17-16(13-14)8-10-18-20(17)31-36-23(18)21-19(26(27,28)29)22(35-32-21)15-5-3-2-4-6-15/h2-7,9,13H,8,10-12,30H2,1H3,(H,33,34) |
InChI-Schlüssel |
HJNGPEXUUTVSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC2=C(C=C1)C3=NOC(=C3CC2)C4=NOC(=C4C(F)(F)F)C5=CC=CC=C5)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.